molecular formula C16H14N2O B1204074 Glycophymoline CAS No. 72361-61-6

Glycophymoline

Cat. No. B1204074
CAS RN: 72361-61-6
M. Wt: 250.29 g/mol
InChI Key: IYFCZALHGYMIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycophymoline is a member of quinazolines.

Scientific Research Applications

Plant Stress Resistance

Glycophymoline, specifically Glycine betaine (GB), has significant implications in plant biology. GB, along with proline, plays a key role in enhancing plant abiotic stress resistance. These compounds accumulate in response to environmental stresses such as drought, salinity, extreme temperatures, UV radiation, and heavy metals. They contribute positively to enzyme and membrane integrity and mediate osmotic adjustment in plants. There is a correlation between the accumulation of GB and increased plant stress tolerance. The exogenous application of GB has been shown to significantly increase growth and crop yield under stressful conditions, although the effectiveness varies across different plant species and developmental stages (Ashraf & Foolad, 2007).

Cancer Metabolism

Glycophymoline plays a role in cancer metabolism, particularly in glutamine metabolism. Cancer cells often show altered metabolic pathways, including increased dependence on nutrients like glutamine. Understanding the role of compounds like glycophymoline in these metabolic pathways is crucial for developing therapeutic strategies against cancer (Altman, Stine, & Dang, 2016).

Glycobiology Research

Glycobiology, the study of carbohydrates in biological systems, involves the synthesis of glycoconjugates like glycopeptides or glycolipids. Research in this field has expanded rapidly, including studies on glycosylation, which is crucial in numerous biological processes and diseases. Glycophymoline-related compounds play a role in these processes by interacting with carbohydrate binding proteins and lectins, which are important for protein chromatography and pathogen detection (Villadsen et al., 2017).

Glycogen Metabolism

Glycophymoline is also relevant in the study of glycogen metabolism. Research has focused on the regulation of glycogen synthesis and degradation, particularly in response to hormonal signals like insulin and adrenaline. This research has implications for understanding diseases like diabetes and for athletic performance, as seen in studies of muscle glycogen degradation in athletes (Roach, Depaoli-Roach, Hurley, & Tagliabracci, 2012).

Glycomics and Bioinformatics

Glycomics, the study of glycan molecules, has benefited from advancements in bioinformatics. Understanding the structure and function of glycans, which are often complex and variable, is essential for comprehending cellular functions and disease mechanisms. Glycophymoline-related research contributes to this field by providing insights into the synthesis and interactions of glycans (Lieth et al., 2004).

properties

CAS RN

72361-61-6

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-benzyl-4-methoxyquinazoline

InChI

InChI=1S/C16H14N2O/c1-19-16-13-9-5-6-10-14(13)17-15(18-16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

IYFCZALHGYMIIU-UHFFFAOYSA-N

SMILES

COC1=NC(=NC2=CC=CC=C21)CC3=CC=CC=C3

Canonical SMILES

COC1=NC(=NC2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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